molecular formula C16H14F3NO2 B181892 Coumarin 153 CAS No. 53518-18-6

Coumarin 153

Cat. No.: B181892
CAS No.: 53518-18-6
M. Wt: 309.28 g/mol
InChI Key: VSSSHNJONFTXHS-UHFFFAOYSA-N
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Description

Coumarin 153 is a well-known fluorescent dye belonging to the coumarin family. It is characterized by its strong emission properties and is widely used in various scientific fields. This compound is particularly noted for its high quantum yield and photostability, making it an excellent candidate for fluorescence-based applications .

Biochemical Analysis

Biochemical Properties

Coumarin 153 plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It acts as an enzyme inhibitor by binding to the enzyme’s active site, thereby impeding its catalytic activity . This interaction is crucial in studying enzyme kinetics and understanding the mechanisms of enzyme inhibition. Additionally, this compound is used as a fluorescent probe for labeling biomolecules, detecting metal ions, and monitoring microenvironment polarity and pH changes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate signaling pathways that impact several cell processes, such as anti-inflammatory, anticoagulant, antihypertensive, anticonvulsant, antioxidant, antimicrobial, and neuroprotective effects . These properties make this compound a valuable compound in studying cellular responses and developing therapeutic agents.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s fluorescence properties are influenced by its interactions with the surrounding environment, including solvent polarity and temperature . This compound’s ability to bind to specific biomolecules allows researchers to study protein structure and function, identify potential drug targets, and elucidate the mechanisms of enzyme inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that the fluorescence quantum yield, fluorescence lifetime, absorption and emission transition moments, and non-radiative deactivation rate of this compound are influenced by temperature variations . These temporal effects are essential for understanding the compound’s behavior in different experimental conditions and optimizing its use in research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and antioxidant properties. At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity . Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the safe use of this compound in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism can lead to the formation of different metabolites, which may have distinct biological activities . Studying these metabolic pathways helps researchers understand the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function . Understanding the transport and distribution mechanisms is essential for optimizing the delivery and efficacy of this compound in various applications.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell, making it a valuable tool for studying subcellular processes and developing targeted therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Coumarin 153 can be synthesized through several methods, including the Knoevenagel condensation reaction. This reaction involves the condensation of a benzaldehyde derivative with a malonic acid derivative in the presence of a base, typically piperidine or pyridine . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of more efficient catalytic systems to enhance yield and reduce reaction time. Metal-based catalysts, such as palladium or copper, are commonly employed in these processes . Additionally, green chemistry approaches, such as microwave-assisted synthesis, have been explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Coumarin 153 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various coumarin derivatives with altered photophysical properties, which can be tailored for specific applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Coumarin 153

This compound stands out due to its exceptional photostability and high quantum yield, making it a preferred choice for long-term fluorescence studies. Its unique emission properties also make it suitable for a wide range of applications, from biological imaging to industrial sensing .

Properties

IUPAC Name

6-(trifluoromethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO2/c17-16(18,19)12-8-13(21)22-15-10-4-2-6-20-5-1-3-9(14(10)20)7-11(12)15/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSSHNJONFTXHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC(=O)C=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0068864
Record name 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-9-(trifluoromethyl)-
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Molecular Weight

309.28 g/mol
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Physical Description

Solid; [MSDSonline]
Record name Coumarin 153
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CAS No.

53518-18-6
Record name Coumarin 153
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Record name Coumarin 153
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Record name 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-9-(trifluoromethyl)-
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Record name 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-9-(trifluoromethyl)-
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Record name 2,3,6,7-tetrahydro-9-(trifluoromethyl)-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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